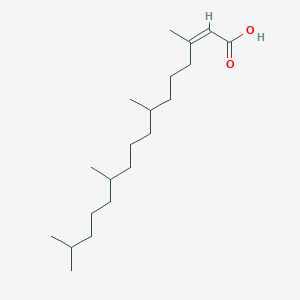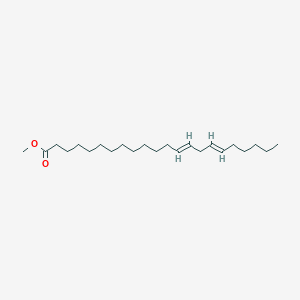
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is obtained through the consumption of dairy products, ruminant animal fats, and certain fish . Unlike most fatty acids, phytenic acid cannot be metabolized by β-oxidation. Instead, it undergoes α-oxidation in the peroxisome, where it is converted into pristanic acid .
Métodos De Preparación
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid can be synthesized from phytol, a constituent of chlorophyll. The synthetic route involves the catalytic hydrogenation of phytol to dihydrophytol, followed by oxidation using chromic oxide . The reaction conditions include hydrogenation at room temperature with a platinic oxide catalyst and subsequent oxidation in glacial acetic acid . Industrial production methods typically follow similar routes, ensuring high yields and purity.
Análisis De Reacciones Químicas
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid undergoes several types of chemical reactions:
Oxidation: In the peroxisome, phytenic acid is converted to pristanic acid through α-oxidation.
Reduction: The reduction of phytenic acid can be achieved using hydrogenation techniques.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen, platinic oxide, and chromic oxide . The major products formed from these reactions are pristanic acid and other medium-chain fatty acids .
Aplicaciones Científicas De Investigación
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of phytenic acid involves its metabolism through α-oxidation in the peroxisome . This process converts phytenic acid into pristanic acid, which can then undergo β-oxidation to form medium-chain fatty acids . (Z)-3,7,11,15-tetramethylhexadec-2-enoic acid and its metabolites also bind to and activate transcription factors such as PPAR-alpha and retinoid X receptor, influencing lipid metabolism and inflammatory responses .
Comparación Con Compuestos Similares
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid is similar to other branched-chain fatty acids, such as pristanic acid and 4,8,12-trimethyltridecanoic acid . its unique metabolic pathway through α-oxidation distinguishes it from other fatty acids that primarily undergo β-oxidation . This uniqueness makes phytenic acid particularly significant in the study of metabolic disorders and lipid metabolism.
Propiedades
Número CAS |
3653-46-1 |
|---|---|
Fórmula molecular |
C20H38O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
(Z)-3,7,11,15-tetramethylhexadec-2-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h15-18H,6-14H2,1-5H3,(H,21,22)/b19-15- |
Clave InChI |
WDWBNNBRPVEEOD-CYVLTUHYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
SMILES isomérico |
CC(C)CCCC(C)CCCC(C)CCC/C(=C\C(=O)O)/C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
Sinónimos |
3,7,11,15-tetramethylhexadec-2-enoic acid phytenic acid phytenic acid, (R-(R*,R*-(E)))-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(E)-1-[5-(2-methylpropoxymethyl)-2-oxooxolan-3-yl]propan-2-ylideneamino]thiourea](/img/structure/B1233498.png)




